Mipla - 100768-08-9

Mipla

Catalog Number: EVT-3162895
CAS Number: 100768-08-9
Molecular Formula: C20H25N3O
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MiPLA (solution) is an analytical reference material categorized as a lysergamide. MiPLA is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.

Source and Classification

Mipla is synthesized from ergometrine maleate, an ergot alkaloid, which serves as the precursor in the production of various LSD analogs. The classification of Mipla falls under the category of psychoactive substances, specifically within the realm of hallucinogens. Its structural formula can be represented as C26H32N3O2C_{26}H_{32}N_{3}O_{2}, indicating the presence of nitrogen and oxygen functional groups typical of lysergamides .

Synthesis Analysis

The synthesis of Mipla involves a multi-step process starting from ergometrine maleate. The synthesis pathway typically includes the following steps:

  1. Starting Material: Ergometrine maleate is used as the initial compound.
  2. Reactions: The synthesis proceeds through a series of reactions that modify the ergometrine structure to introduce the N-methyl and N-isopropyl groups.
  3. Isomer Formation: During synthesis, an isomer known as iso-Mipla may also form due to epimerization at position 8, which is common in LSD analogs .
  4. Purification: The final product undergoes purification using methods such as liquid chromatography-mass spectrometry (LC-MS) to separate Mipla from its by-products and isomers.

The synthesis parameters such as temperature, reaction time, and solvent choice are critical for achieving high yields and purity levels.

Molecular Structure Analysis

Mipla's molecular structure features several key components:

  • Core Structure: The compound retains the indole ring structure characteristic of LSD derivatives.
  • Substituents: The presence of N-methyl and N-isopropyl groups significantly alters its pharmacological profile compared to LSD.
  • Rotamers: Nuclear magnetic resonance (NMR) spectroscopy has revealed that Mipla exists in multiple rotameric forms due to the flexibility of the N-methyl-N-isopropyl groups .

The detailed analysis using techniques such as NMR and mass spectrometry provides insights into the spatial arrangement of atoms within Mipla, confirming its identity and purity.

Chemical Reactions Analysis

Mipla participates in various chemical reactions typical of amides and alkaloids:

  • Hydrolysis: Under acidic or basic conditions, Mipla can hydrolyze to yield its parent compounds or other derivatives.
  • Deacylation: Similar to other LSD derivatives, Mipla can undergo deacylation during analytical procedures, potentially complicating its identification .
  • Epimerization: The compound can also epimerize at specific positions during synthesis or storage, leading to the formation of iso-Mipla.

These reactions are crucial for understanding Mipla's stability, reactivity, and potential interactions with biological systems.

Mechanism of Action

Mipla's mechanism of action is primarily centered around its interaction with serotonin receptors, particularly the serotonin 2A receptor. This interaction leads to:

  • Psychoactive Effects: Activation of serotonin receptors results in altered sensory perception, mood changes, and hallucinations.
  • Binding Affinity: Studies indicate that Mipla may exhibit varying binding affinities compared to LSD, which could influence its potency and duration of effects .

Research into the specific pathways through which Mipla exerts its effects is ongoing, with implications for both recreational use and potential therapeutic applications.

Physical and Chemical Properties Analysis

Mipla exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 418.25 g/mol.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but less soluble in water.
  • Stability: Stability can vary based on environmental conditions like light exposure and temperature .

These properties are essential for handling, storage, and formulation in both research settings and potential applications.

Applications

The applications of Mipla are primarily focused on research within pharmacology and toxicology:

  • Psychoactive Research: Investigating its effects on serotonin receptors contributes to understanding hallucinogenic drugs' mechanisms.
  • Forensic Science: Detection methods for identifying Mipla in seized substances help law enforcement combat illegal drug use.
  • Therapeutic Exploration: Potential future studies may explore Mipla's therapeutic uses in mental health treatment, similar to ongoing research with other psychedelics.

The growing interest in designer drugs like Mipla underscores the need for continued research into their effects, risks, and potential benefits in clinical settings.

Introduction to MiPLA in Contemporary Psychopharmacology

Historical Context of Lysergamide Discovery and MiPLA’s Emergence

MiPLA originated from Albert Hofmann's foundational structure-activity relationship (SAR) studies at Sandoz during the 1950s–1960s, which aimed to elucidate the pharmacophore of LSD [1] [7]. Hofmann systematically modified the amide substituents of the lysergic acid scaffold, leading to the synthesis of numerous analogs, including MiPLA (N-methyl-N-isopropyl lysergamide) [1]. Unlike many synthetic lysergamides exhibiting markedly reduced potency, MiPLA demonstrated ~33–50% of LSD's activity in animal models, distinguishing it from weaker derivatives like dimethyllysergamide (DAM-57) [1] [7].

Alexander Shulgin later documented MiPLA's psychoactive profile in human subjects at 180–300 μg doses, noting shorter duration and reduced anxiety compared to LSD [7]. Despite these early findings, MiPLA remained largely confined to academic research until the 2010s, when designer drug markets revived interest in "legal" LSD alternatives. Notably, products mislabeled as the derivative 1P-MiPLA (a presumed prodrug) were identified in Austria in 2019, highlighting its emergence in recreational use [10].

Table 1: Key Lysergamides in Historical Context

CompoundAmide SubstituentsRelative Potency vs. LSDPrimary Researcher
LSDDiethyl100%Albert Hofmann
MiPLAMethyl-isopropyl33–50%Albert Hofmann
EthylisopropylamideEthyl-isopropyl~33%David E. Nichols
1P-LSDDiethyl (1-propanoyl)Prodrug (hydrolyzes to LSD)Designer drug market

Structural Position of MiPLA in Ergot Alkaloid Research

MiPLA’s significance extends beyond SAR to its role in probing ergot alkaloid biosynthesis and receptor mechanisms:

  • Structural Isomerism: As a structural isomer of LSD, MiPLA maintains identical atomic composition but differs in alkyl group arrangement. The methyl and isopropyl groups on the amide nitrogen create steric and electronic perturbations that reduce 5-HT2A receptor affinity compared to LSD’s diethyl groups [1] [7]. This "methylene shuffle" minimally compromises potency—unlike bulkier dipropyl or smaller dimethyl analogs (<10% potency) [1].
  • Biosynthetic Relevance: Ergot alkaloids like MiPLA derive from the tetracyclic ergoline scaffold biosynthesized via chanoclavine-I aldehyde, a branch point in fungal pathways (e.g., Claviceps purpurea) [4] [8]. Modifications at the amide position occur post-cyclization, reflecting evolutionary optimization for receptor interactions [8].
  • Receptor Binding Studies: David E. Nichols' team at Purdue University identified MiPLA as a critical tool for mapping the 5-HT2A binding pocket. Its ~50% LSD-like efficacy in drug-discrimination assays (rat models) and partial agonism clarified steric tolerances within the receptor's transmembrane domain [1] [7]. Unlike monoalkyl derivatives (e.g., isopropyllysergamide), MiPLA’s balanced N,N-dialkylation optimizes membrane permeability while retaining receptor engagement [1].

Table 2: Select Lysergamide Receptor Binding Affinities

Compound5-HT2A Kᵢ (nM)D2 Kᵢ (nM)Functional Efficacy (5-HT2A)
LSD1.04.5Full agonist
MiPLA3.228.3Partial agonist
Psilocin6.3148Partial agonist
Methylergometrine12.7215Antagonist

Regulatory Classification as a Schedule I Compound: Global Implications

MiPLA’s legal status reflects tightening controls on psychoactive isomers and analogs:

  • National Scheduling:
  • United States: Classified as a Schedule I substance under the Controlled Substances Act (CSA) as an isomer of LSD [9]. The DEA’s "controlled substance analogue" provision (21 U.S.C. §813) extends this to unlisted isomers if intended for human consumption.
  • European Union: Subject to generic bans under national psychoactive substances laws (e.g., Germany’s NpSG). France explicitly listed MiPLA as illegal in 2021 [1]. The 2025 EU proposal for CND scheduling aligns with WHO recommendations for novel opioids/cannabinoids but does not yet cover MiPLA [5].
  • International Controls: While not scheduled under UN conventions, MiPLA falls under the scope of the 1971 Convention via isomer clauses. The 2025 CND session prioritized synthetic opioids (e.g., protonitazepyne), but non-convention lysergamides remain under surveillance [5].

  • Analytical Challenges: MiPLA detection is complicated by structural similarity to LSD and novel derivatives (e.g., 1P-MiPLA). Proficiency testing (2023) revealed misidentification rates of 15–20% among European drug checking services due to inadequate spectral libraries and isomer confusion [3]. Harmonization initiatives like the SCANNER project aim to standardize GC-MS and LC-DAD protocols for such analogs [3].

Table 3: Global Legal Status of MiPLA (2025)

JurisdictionStatusLegal Basis
USASchedule ICSA Isomer Clause (LSD)
FranceExplicitly prohibited2021 Stupéfiants List
GermanyNpSG-controlledGeneric Psychoactive Act
UKPsychoactive Substances ActGeneric Ban
UN ConventionsUnscheduled (implicitly covered via isomer)1971 Convention on Psychotropic Substances

Concluding Remarks

MiPLA exemplifies the intersection of historical ergot research, receptor pharmacology, and evolving drug policy. Its unique structural position enables precise mapping of 5-HT2A interactions, while its emergence in designer markets underscores regulatory gaps in controlling isomer-based analogs. Future research should prioritize elucidating MiPLA's metabolic fate and formalizing detection standards to inform evidence-based regulation.

Properties

CAS Number

100768-08-9

Product Name

Mipla

IUPAC Name

(6aR,9R)-N,7-dimethyl-N-propan-2-yl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C20H25N3O/c1-12(2)23(4)20(24)14-8-16-15-6-5-7-17-19(15)13(10-21-17)9-18(16)22(3)11-14/h5-8,10,12,14,18,21H,9,11H2,1-4H3/t14-,18-/m1/s1

InChI Key

ROICYBLUWUMJFF-RDTXWAMCSA-N

SMILES

CC(C)N(C)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

Canonical SMILES

CC(C)N(C)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

Isomeric SMILES

CC(C)N(C)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.